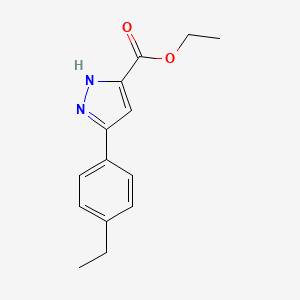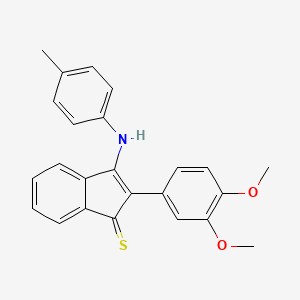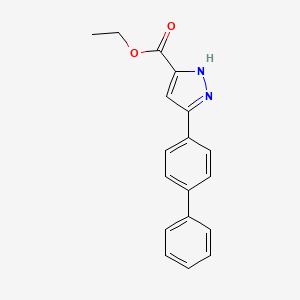![molecular formula C10H9Cl2N3O4 B6344918 Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-35-8](/img/structure/B6344918.png)
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate (ECHA) is a chemical compound derived from the reaction of ethyl acetate and 2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetyl chloride. It is a white to yellowish-white powder that is insoluble in water, but soluble in organic solvents. ECHA has been used in various scientific research applications and has been studied for its biochemical and physiological effects.
科学的研究の応用
ECHA has been used in various scientific research applications, such as in the study of the mechanism of action of drugs, in the study of the biochemical and physiological effects of drugs, and in the development of new drugs. ECHA has also been used in the study of enzyme activity, protein structure and function, and the regulation of gene expression. Additionally, ECHA has been used in the study of the effects of environmental pollutants on the human body.
作用機序
The mechanism of action of ECHA is not yet fully understood. However, it is believed that ECHA interacts with specific receptors in the body, leading to the production of certain hormones and enzymes that are involved in various biochemical and physiological processes. Additionally, ECHA has been shown to interact with certain proteins and enzymes, which can result in the regulation of gene expression and the modulation of enzyme activity.
Biochemical and Physiological Effects
ECHA has been studied for its biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the production of inflammatory cytokines. Additionally, ECHA has been shown to have an anti-cancer effect, as it has been shown to inhibit the growth of cancer cells. ECHA has also been shown to have an anti-oxidant effect, as it has been shown to reduce oxidative stress and the production of reactive oxygen species.
実験室実験の利点と制限
ECHA has several advantages for use in lab experiments. It is a relatively stable compound, and it is soluble in organic solvents, making it easy to work with. Additionally, ECHA is relatively inexpensive and easy to obtain. However, there are some limitations to the use of ECHA in lab experiments. For example, ECHA is not soluble in water, which can limit its use in certain experiments. Additionally, ECHA is toxic and should be handled with caution.
将来の方向性
There are several potential future directions for the use of ECHA. For example, further research could be conducted to better understand the mechanism of action of ECHA and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of ECHA, such as in the treatment of cancer, inflammation, and oxidative stress. Finally, further research could be conducted to explore the potential of ECHA as an environmental pollutant.
合成法
ECHA is synthesized through a reaction between ethyl acetate and 2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetyl chloride. This reaction is conducted in a two-step process. In the first step, the ethyl acetate is reacted with the 2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a product known as ethyl (Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate. In the second step, the product is purified by recrystallization.
特性
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-chloro-5-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-8-5-6(15(17)18)3-4-7(8)11/h3-5,13H,2H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLFCDMGCKZXFR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)